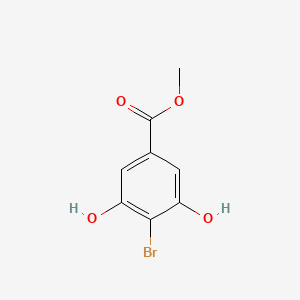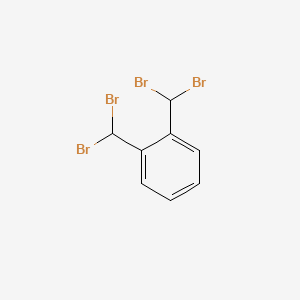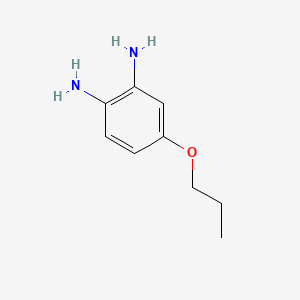
Methyl 4-bromo-3,5-dihydroxybenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "Methyl 4-bromo-3,5-dihydroxybenzoate" involves several chemical processes, including bromination and hydrolysis. For instance, a study details the synthesis of a related compound, Methyl 4-bromo-2-methoxybenzoate, from 4-bromo-2-fluorotoluene by bromination and hydrolysis, demonstrating a method that could be adapted for "Methyl 4-bromo-3,5-dihydroxybenzoate" with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of "Methyl 4-bromo-3,5-dihydroxybenzoate" and its derivatives can be analyzed through X-ray crystallography, revealing intricate details about its geometry, bonding, and interactions. A study focusing on a closely related structure, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate, was analyzed by X-ray crystallography to provide insights into its molecular geometry (Adrián Covarrubias-zúñiga et al., 2002).
Chemical Reactions and Properties
The compound exhibits various reactions, including interactions through hydrogen bonding, as elucidated in molecular recognition studies. For example, a study demonstrates the formation of supramolecular assemblies involving "Methyl 4-bromo-3,5-dihydroxybenzoate" and N-donor compounds through O-H...N and C-H...O hydrogen bonds, highlighting its ability to form complex molecular architectures (S. Varughese, V. Pedireddi, 2006).
Physical Properties Analysis
The physical properties, such as crystalline structure and solubility, are critical for understanding the compound's behavior in various environments. Studies on similar compounds, like methyl 4-hydroxybenzoate, provide valuable insights into how structural modifications, like bromination, can influence these properties. Such studies involve detailed characterizations, including single-crystal X-ray diffraction, to elucidate the molecular and crystalline structure (Abeer A. Sharfalddin et al., 2020).
Chemical Properties Analysis
Understanding the chemical properties of "Methyl 4-bromo-3,5-dihydroxybenzoate" involves exploring its reactivity, stability, and interactions with other molecules. Electrochemical studies, such as those conducted on 3,4-dihydroxybenzoic acid, can offer insights into the electrochemical behavior and potential synthetic applications of bromo-dihydroxybenzoates in creating new compounds (A. B. Moghaddam et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Methyl 4-bromo-3,5-dihydroxybenzoate has been studied as an intermediate in the synthesis of various compounds. Xu Dong-fang (2000) highlighted its role in preparing pyrimidine medicament, where its structure was identified using Mass Spectrometry, emphasizing its significance in medicinal chemistry research (Xu Dong-fang, 2000).
Synthetic Studies in Medicinal Chemistry
Significant work has been done in synthesizing bioactive compounds using methyl 4-bromo-3,5-dihydroxybenzoate. Singh and Argade (2012) accomplished a synthesis of the methyl ether of bioactive natural product NG-121, utilizing this compound as a starting material. The study highlighted key synthetic steps like Stille coupling and selective epoxidation, indicating its utility in complex organic syntheses (Singh & Argade, 2012).
Molecular Recognition Studies
Methyl 4-bromo-3,5-dihydroxybenzoate has also been involved in molecular recognition studies. Varughese and Pedireddi (2006) investigated its interaction with N-donor compounds, contributing to our understanding of molecular interactions and supramolecular assemblies. This research is crucial for developing new materials and understanding biological processes at the molecular level (Varughese & Pedireddi, 2006).
Safety And Hazards
Methyl 4-bromo-3,5-dihydroxybenzoate is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
Zukünftige Richtungen
While specific future directions for Methyl 4-bromo-3,5-dihydroxybenzoate are not available, related compounds have been studied for their potential applications in various fields. For instance, Methyl 3,5-dibromo-4-hydroxybenzoate is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at a temperature of 90-100°C .
Eigenschaften
IUPAC Name |
methyl 4-bromo-3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHRKILYILVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067814 | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3,5-dihydroxybenzoate | |
CAS RN |
34126-16-4 | |
| Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)






![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)
